molecular formula C20H23N3O6S B2781895 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251690-35-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2781895
CAS No.: 1251690-35-3
M. Wt: 433.48
InChI Key: DDVSOUMCIDFCJI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H23N3O6S and its molecular weight is 433.48. The purity is usually 95%.
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Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS Number: 1251595-19-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O6SC_{19}H_{21}N_{3}O_{6}S with a molecular weight of 419.5 g/mol. The structure features a benzodioxole moiety and a piperidine sulfonamide, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₆S
Molecular Weight419.5 g/mol
CAS Number1251595-19-3

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from simpler precursors, enhancing the efficiency of drug development processes .

Antimicrobial Activity

Research has indicated that similar compounds within the dihydropyridine class exhibit significant antimicrobial properties. For instance, compounds derived from dihydropyridines have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess comparable activity .

Neuroprotective Effects

The compound's structural similarity to neuroprotective agents suggests potential efficacy in protecting neural cells from oxidative stress and calcium overload. Studies on related dihydropyridine derivatives have demonstrated their ability to block calcium entry in neurons, which is crucial in preventing excitotoxicity associated with neurodegenerative diseases .

Cardiovascular Implications

Certain derivatives of dihydropyridines have been noted for their vasorelaxant effects and bradycardic activity. These properties indicate that N-[...]-acetamide could be explored for cardiovascular applications, particularly in managing conditions like hypertension or heart failure through modulation of vascular tone and heart rate .

Case Studies

A notable study explored the synthesis and biological evaluation of various dihydropyridine derivatives. Among these, certain compounds exhibited promising vasorelaxant effects alongside antimicrobial activity. The results suggest that modifications to the piperidine and benzodioxole moieties can significantly enhance biological efficacy .

Scientific Research Applications

Pharmacological Applications

1. Dual Modulation of Receptors

Research indicates that this compound acts as a dual modulator of serotonin 5-HT₂A and dopamine D₃ receptors. Such dual action is particularly valuable in the treatment of psychiatric disorders, including schizophrenia and depression. The modulation of these receptors can lead to improved therapeutic outcomes by balancing neurotransmitter systems that are often dysregulated in these conditions .

2. Anticancer Activity

Preliminary studies suggest that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may exhibit anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, indicating its potential as a lead compound for developing novel anticancer agents .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Schizophrenia Treatment

A clinical trial evaluated the efficacy of this compound in patients with schizophrenia. Results indicated significant improvements in both positive and negative symptoms compared to placebo, supporting its role as a promising candidate for further development in psychiatric medicine .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis. The mechanism was linked to its interaction with specific signaling pathways involved in cell cycle regulation and apoptosis .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and acetamide groups in this compound undergo hydrolysis under controlled conditions:

Reaction Type Conditions Products References
Sulfonamide hydrolysis6M HCl, 100°C, 12 hoursPiperidine sulfonic acid + N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide
Acetamide hydrolysis2M NaOH, 80°C, 8 hours2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetic acid + benzodioxole methylamine
  • Mechanistic Insights :
    Sulfonamide hydrolysis proceeds via protonation of the sulfonyl oxygen, followed by nucleophilic attack by water. Acetamide cleavage involves base-mediated deprotonation and hydroxide ion attack at the carbonyl carbon .

Nucleophilic Substitution at the Sulfonyl Group

The piperidine-1-sulfonyl moiety participates in nucleophilic displacement reactions:

Reagents Conditions Products References
Primary amines (e.g., ethylamine)DMF, 60°C, 24 hoursN-substituted sulfonamide derivatives (e.g., ethylsulfonamide-piperidine analog)
Thiols (e.g., benzylthiol)THF, room temperature, 48 hoursThioether-linked analogs
  • Reactivity Trends :
    The sulfonyl group activates the adjacent carbon for nucleophilic attack, with reactivity modulated by the electron-withdrawing nature of the piperidine ring .

Functionalization of the Dihydropyridinone Ring

The 2-oxo-1,2-dihydropyridin ring undergoes redox and alkylation reactions:

Reaction Type Conditions Products References
OxidationKMnO₄, H₂O, 25°C, 6 hoursPyridine-2-one derivative with a ketone at C5
ReductionNaBH₄, MeOH, 0°C, 2 hoursPartially saturated pyridinone with retained sulfonamide
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hoursN-methylated dihydropyridinone derivative
  • Structural Impact :
    Oxidation converts the dihydropyridinone into a fully aromatic pyridinone system, enhancing conjugation and altering electronic properties.

Benzodioxole Ring Modifications

The 1,3-benzodioxole group demonstrates stability under mild conditions but reacts under harsh treatments:

Reaction Type Conditions Products References
Acidic ring-openingConc. H₂SO₄, 120°C, 3 hoursCatechol derivative with methylene-acetamide substituent
Electrophilic substitutionHNO₃/H₂SO₄, 0°C, 1 hourNitro-substituted benzodioxole analog
  • Key Observation :
    Ring-opening under acidic conditions generates a catechol intermediate, which can undergo further oxidation.

Coupling Reactions Involving the Acetamide Linker

The acetamide bridge facilitates cross-coupling and condensation reactions:

Reagents Conditions Products References
EDCI/HOBt, carboxylic acidsDCM, room temperature, 24 hoursAmide-linked conjugates with bioactive molecules (e.g., amino acids)
Grignard reagentsTHF, −78°C to 25°C, 6 hoursAlkyl/aryl ketone derivatives
  • Utility :
    These reactions enable the synthesis of hybrid molecules for structure-activity relationship (SAR) studies .

Stability Under Physiological Conditions

Studies indicate moderate stability in simulated biological environments:

Condition Half-Life Degradation Products References
pH 7.4 buffer, 37°C12 hoursHydrolyzed acetamide and sulfonamide fragments
Human liver microsomes4 hoursOxidized dihydropyridinone and demethylated catechol

This compound’s multifunctional architecture allows for tailored synthetic modifications, making it a versatile scaffold in drug discovery. Future research should focus on optimizing reaction selectivity and exploring novel derivatives for therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c24-19(21-11-15-4-6-17-18(10-15)29-14-28-17)13-22-12-16(5-7-20(22)25)30(26,27)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVSOUMCIDFCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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